Z-His-met-oh
Description
Contextualization within Protected Peptide Chemistry and Biorelevant Sequences
The study and application of Z-His-Met-OH are firmly rooted in the principles of protected peptide chemistry. In peptide synthesis, it is crucial to temporarily block the reactive functional groups of amino acids to prevent unwanted side reactions and ensure the formation of the desired peptide sequence. biosynth.compeptide2.com The benzyloxycarbonyl (Z) group serves as a "protecting group" for the amino group of histidine, allowing for the controlled formation of a peptide bond between the carboxyl group of histidine and the amino group of methionine. wikipedia.orgbachem.com
The His-Met sequence itself is found in various biorelevant proteins and peptides, where it can play critical roles in their structure and function. Therefore, the synthesis and study of this compound and peptides containing this motif provide valuable insights into biological processes. Biorelevant media, which mimic the physiological conditions of the gastrointestinal tract, are often used to study the behavior of such peptides. biorelevant.comacs.orgnih.govcontrolledreleasesociety.org
Significance of Histidine and Methionine Residues in Peptide Design
Histidine (His) is a unique amino acid due to its imidazole (B134444) side chain, which can act as both a hydrogen bond donor and acceptor and can be protonated under physiological conditions. rsc.orgresearchgate.net This versatility allows histidine to participate in a wide range of biological functions, including:
Catalysis: The imidazole ring is a key component of the active site of many enzymes, where it facilitates catalytic reactions by acting as a proton shuttle. wikipedia.org
Metal Ion Coordination: Histidine residues are crucial for binding metal ions in metalloproteins, such as the iron in hemoglobin and myoglobin. wikipedia.org
pH Sensing: The pKa of the imidazole side chain is close to neutral pH, enabling proteins containing histidine to respond to changes in the cellular environment.
Methionine (Met) , one of the two sulfur-containing proteinogenic amino acids, is often considered more than just an initiation codon for protein synthesis. creative-peptides.combiotage.com Its thioether side chain, while generally hydrophobic, possesses unique properties:
Protein Structure and Stability: Methionine can engage in stabilizing interactions with aromatic residues, contributing to the native conformation of proteins. nih.gov
Antioxidant Defense: The sulfur atom in methionine can be reversibly oxidized to methionine sulfoxide (B87167), allowing it to scavenge reactive oxygen species and protect cells from oxidative damage. nih.gov
Flexibility: The unbranched, flexible side chain of methionine can provide conformational adaptability to peptide backbones.
Late-Stage Modification: The methionine residue can be a target for chemical modifications to create peptides with novel properties. rsc.orgresearchgate.netnih.gov
The combination of histidine's catalytic and binding capabilities with methionine's structural and redox properties makes the His-Met sequence a functionally significant motif in many peptides.
Overview of the N-Benzyloxycarbonyl (Z) Protecting Group in Advanced Peptide Synthesis
The N-Benzyloxycarbonyl (Z or Cbz) group is a foundational protecting group in peptide chemistry, first introduced by Max Bergmann and Leonidas Zervas in 1932. wikipedia.orgbachem.com Its development revolutionized peptide synthesis by providing a reliable method to control the coupling of amino acids. wikipedia.orgtotal-synthesis.com
The Z group is typically introduced by reacting the amino group of an amino acid with benzyl (B1604629) chloroformate. wikipedia.org It is stable under a variety of conditions, including those used for the coupling of other amino acids, but can be readily removed when desired. bachem.compeptide.com
Key features of the Z protecting group include:
Stability: It is resistant to weakly acidic and basic conditions, making it compatible with many steps in peptide synthesis. total-synthesis.com
Cleavage: The Z group is most commonly removed by catalytic hydrogenolysis (using hydrogen gas and a palladium catalyst) or by strong acids like hydrogen bromide in acetic acid. bachem.com This orthogonality allows for selective deprotection in the presence of other protecting groups. biosynth.comtotal-synthesis.com
Suppression of Racemization: The use of the Z group helps to prevent the loss of stereochemical integrity at the alpha-carbon of the amino acid during activation and coupling reactions. wikipedia.org
While other protecting groups like Fmoc and Boc have become more prevalent in solid-phase peptide synthesis, the Z group remains a valuable tool, particularly in solution-phase synthesis and for the protection of certain side chains. biosynth.compeptide.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H24N4O5S |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C19H24N4O5S/c1-29-8-7-15(18(25)26)22-17(24)16(9-14-10-20-12-21-14)23-19(27)28-11-13-5-3-2-4-6-13/h2-6,10,12,15-16H,7-9,11H2,1H3,(H,20,21)(H,22,24)(H,23,27)(H,25,26)/t15-,16-/m0/s1 |
InChI Key |
UYQFHHZKLLWKNY-HOTGVXAUSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)OCC2=CC=CC=C2 |
sequence |
HM |
Origin of Product |
United States |
Conformational Analysis of Z His Met Oh and N Benzyloxycarbonyl Peptides
Spectroscopic Techniques for Conformational Elucidation
The determination of the three-dimensional structure of peptides like Z-His-Met-OH relies on a combination of powerful spectroscopic and analytical techniques. These methods provide detailed insights into atomic arrangements, bond connectivity, and dynamic processes, both in the solution and solid phases.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier, non-destructive technique for investigating the structure and dynamics of molecules in solution. slu.se For peptides, NMR can elucidate the ensemble of conformations that exist in equilibrium, a critical aspect since small, flexible peptides often sample a wide range of structures in solution. nih.govcsic.es
The conformational analysis of Z-protected peptides in solution typically involves several key NMR experiments:
Chemical Shift Analysis: The chemical shifts of protons (¹H) and carbons (¹³C) are highly sensitive to their local electronic environment. nih.gov Deviations from random coil values can indicate the presence of ordered secondary structures.
Nuclear Overhauser Effect (NOE): NOE spectroscopy, including 2D variants like NOESY and ROESY, detects through-space interactions between protons that are close to each other (typically <5 Å). csic.esnih.gov The pattern of NOE cross-peaks provides crucial distance constraints for determining the peptide's fold. For example, specific NOEs can unequivocally identify the E or Z conformation around an amide bond. nih.gov
Coupling Constants: Three-bond scalar coupling constants (³J) between adjacent nuclei, such as the amide proton and the α-proton (³JHNα), are related to the intervening dihedral angle (φ) via the Karplus equation. slu.se These values help to constrain the backbone conformation of the peptide.
Temperature Coefficients: The temperature dependence of amide proton chemical shifts can reveal their involvement in intramolecular hydrogen bonding. csic.es Protons engaged in stable hydrogen bonds are shielded from the solvent and exhibit smaller temperature coefficients.
While specific NMR data for this compound is not detailed in the available literature, the methodology is well-established. Studies on similar Z-protected peptides show that a combination of these NMR techniques allows for the characterization of conformational equilibria, such as the interconversion between different rotamers or folded states in solution. cdnsciencepub.commdpi.com
Table 1: Key NMR Parameters for Peptide Conformational Analysis
| NMR Parameter | Information Provided | Typical Application |
|---|---|---|
| Chemical Shifts (¹H, ¹³C) | Local electronic environment, secondary structure presence. nih.gov | Comparison to random coil values to identify ordered structures. |
| Nuclear Overhauser Effect (NOE) | Inter-proton distances (<5 Å), through-space proximity. csic.es | Defining backbone and side-chain folds, identifying specific turn types. |
| ³J Coupling Constants (e.g., ³JHNα) | Dihedral angle constraints (e.g., φ angle). slu.se | Restraining the peptide backbone conformation. |
| Temperature Coefficients (dδ/dT) | Solvent exposure of amide protons, H-bond participation. csic.es | Identifying intramolecular hydrogen bonds stabilizing secondary structures. |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional atomic structure of molecules in the solid state. anton-paar.com The technique involves directing X-rays at a single crystal of the compound; the resulting diffraction pattern is then used to calculate the electron density distribution and, consequently, the positions of individual atoms within the crystal lattice. anton-paar.comuni-saarland.de This method provides unambiguous proof of the spatial arrangement of atoms, yielding data on bond lengths, bond angles, and torsional angles. uni-saarland.de
For N-benzyloxycarbonyl protected peptides, single-crystal X-ray diffraction has revealed detailed information about their molecular conformation and supramolecular assembly. csic.es For instance, the crystal structure of N-α-benzyloxycarbonyl-alanyl-phenylalanyl-methyl ester (Z-AF-OMe) was determined to be in the orthorhombic space group P2₁2₁2₁, showing how the molecules form chains stabilized by hydrogen bonds. csic.es Similarly, the structure of Z-Ala–Ile-OH also crystallized in the P2₁2₁2₁ space group, providing insights into its self-assembly into microtubes. iucr.org Although the solid-state structure of this compound has not been specifically reported, analysis of related compounds demonstrates the power of this technique. The data obtained from X-ray crystallography is crucial for understanding the intrinsic conformational preferences of the peptide and the non-covalent interactions, such as hydrogen bonding and π-π stacking, that stabilize the crystal packing. csic.es
Table 2: Representative Crystallographic Data for a Z-Protected Dipeptide (Z-AF-OMe)
| Parameter | Value |
|---|---|
| Chemical Formula | C₂₀H₂₂N₂O₅ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 5.0655(6) Å, b = 8.4614(8) Å, c = 46.856(5) Å |
| Volume (V) | 2008.3(4) ų |
| Molecules per Unit Cell (Z) | 4 |
Data sourced from the crystal structure determination of Z-AF-OMe. csic.es
Structural Features and Intramolecular Interactions in Z-Protected Dipeptides
The conformation of Z-protected peptides is dictated by a delicate balance of intramolecular and intermolecular forces. The benzyloxycarbonyl (Z) group, with its steric bulk and aromatic nature, significantly influences the peptide's structural preferences alongside the intrinsic properties of the amino acid residues.
Characterization of Hydrogen Bonding Networks
Hydrogen bonds are fundamental to peptide and protein structure, playing a primary role in the formation of secondary structures and the stabilization of molecular assemblies. researchgate.net In Z-protected dipeptides, both intramolecular and intermolecular hydrogen bonds are prevalent.
Intermolecular hydrogen bonds often dominate the crystal packing of these peptides. A common motif is the "head-to-tail" interaction, where the carboxylic acid group of one molecule forms a hydrogen bond with the N-H group or the urethane (B1682113) C=O of the Z-group of a neighboring molecule. iucr.orgresearchgate.net This pattern can lead to the formation of extended one-dimensional chains or two-dimensional layers. csic.esiucr.org For example, in the crystal structure of Z-Ala–Ile-OH, a network of hydrogen bonds creates planes of molecules parallel to the ab plane. iucr.org The N-H groups of both alanine (B10760859) and isoleucine residues, as well as the carboxylic acid OH, participate in this network. iucr.org
Intramolecular hydrogen bonds are crucial for defining folded conformations, such as β-turns and helices. In these structures, a hydrogen bond forms between the C=O group of one residue (i) and the N-H group of a downstream residue (typically i+3 or i+4), which is characteristic of β-turns and helices, respectively. mpg.denih.gov
Table 3: Common Hydrogen Bonds in Z-Protected Peptides
| Donor (D) | Acceptor (A) | Type | Typical Distance (D···A) | Reference |
|---|---|---|---|---|
| Amide N-H | Peptide C=O | Intermolecular | 2.915 (6) Å | iucr.org |
| Amide N-H | Z-group C=O | Intermolecular | 3.049 (6) Å | iucr.org |
| Carboxyl O-H | Z-group C=O | Intermolecular | 2.713 (5) Å | iucr.org |
Analysis of Aromatic π-π Interactions
Aromatic π-π interactions are significant non-covalent forces that contribute to the structural organization of peptides containing aromatic residues or protecting groups. researchgate.netnih.gov In Z-protected peptides, the phenyl ring of the benzyloxycarbonyl group provides a site for such interactions. In this compound, both the Z-group and the imidazole (B134444) ring of the histidine side chain are aromatic, making π-π stacking a potentially important stabilizing factor.
These interactions can occur between the Z-group of one molecule and the aromatic side chain of another, or between the Z-groups of adjacent molecules. csic.esnih.gov The geometry of these interactions can be either "face-to-face" or "edge-to-face". For instance, in the crystal packing of Z-AF-OMe, edge-to-face interactions are established between the phenyl groups of the phenylalanine side chains and the phenyl groups of the Z-protecting groups. csic.es These contacts, along with hydrogen bonds, play a synergistic role in directing the self-assembly and crystallization of the peptides. csic.esnih.gov The presence of π-π stacking is often inferred from short distances between aromatic ring centroids in crystal structures. csic.es
Investigation of Helical and Beta-Turn Inducing Propensities in Related Oligopeptides
Short, protected peptides can adopt well-defined secondary structures, with β-turns and 3₁₀-helices being particularly common. uzh.chexplorationpub.com The propensity to form these structures is influenced by the amino acid sequence, the nature of the protecting groups, and steric hindrance. mpg.deuzh.ch
β-Turns: A β-turn is a region of the peptide involving four amino acid residues where the polypeptide chain reverses its direction. These structures are stabilized by an intramolecular hydrogen bond between the carbonyl oxygen of the first residue (i) and the amide proton of the fourth residue (i+3). acs.org Amino acids like proline and α-aminoisobutyric acid (Aib) are known to have a high propensity for inducing β-turns. mpg.deresearchgate.net The Z-protecting group can also favor turn formation. Different types of β-turns (e.g., Type I, II, III) are defined by the φ and ψ dihedral angles of the two central residues (i+1 and i+2). uzh.ch
3₁₀-Helices: A 3₁₀-helix is a tighter, more elongated helix than the classic α-helix. It is characterized by a repeating i to i+3 hydrogen bonding pattern, essentially a series of consecutive β-turns. explorationpub.com Peptides rich in sterically constrained amino acids like Aib often adopt 3₁₀-helical conformations. explorationpub.comnih.gov X-ray analysis of pentapeptides containing Aib has shown that they can adopt helical conformations stabilized by multiple intramolecular hydrogen bonds, forming consecutive β-turns that constitute an incipient 3₁₀-helix. uzh.ch The conformational preference for a specific helical screw sense (right-handed vs. left-handed) can be induced by the chirality of the amino acid residues. nih.gov
The investigation of these structural propensities is crucial, as the ability to control peptide conformation is key to designing foldamers and other functional biomaterials. nih.gov
Table 4: Dihedral Angles (φ, ψ) for Common Secondary Structures
| Secondary Structure | φ (i+1) | ψ (i+1) | φ (i+2) | ψ (i+2) | Reference |
|---|---|---|---|---|---|
| Type I β-Turn | -60° | -30° | -90° | 0° | uzh.ch |
| Type III β-Turn | -60° | -30° | -60° | -30° | uzh.ch |
| 3₁₀-Helix | ~ -60° | ~ -30° | ~ -60° | ~ -30° | explorationpub.com |
Impact of the N-Benzyloxycarbonyl Group on Peptide Conformation and Aggregation
The N-benzyloxycarbonyl (Z) group is a widely utilized N-terminal protecting group in peptide chemistry. Beyond its primary function in synthesis, the Z-group exerts a significant influence on the conformational properties and aggregation behavior of the peptide chain to which it is attached. This influence stems from its unique structural characteristics, including a urethane moiety, steric profile, and an aromatic phenyl ring.
Research based on X-ray crystallographic data from 35 different derivatives reveals the structural nuances of the Z-group. nih.gov While the geometry of its urethane moiety is similar to that of the tert-butoxycarbonyl (Boc) group, the Z-group is sterically less demanding. nih.gov This reduced steric hindrance grants it greater conformational flexibility. nih.gov This flexibility allows packing forces within a crystal lattice to cause more significant deformations of bond angles compared to peptides with the bulkier Boc group. nih.gov
The conformational impact of the Z-group can be observed in its influence on isomerism and secondary structure. In peptides containing proline, the Z-group can influence the cis-trans isomerism of the urethane bond. A study of (N-benzyloxycarbonyl)-L-Pro-L-Leu-Gly(NH2) using 220 MHz NMR spectroscopy identified the presence of both cis and trans isomers in a nearly equal ratio of 1:1. nih.gov In contrast, computational studies on Z-Pro-NHCH3 calculated a cis urethane bond fraction of 0.42. nih.gov This propensity for cis-trans isomerism introduces conformational heterogeneity into Z-protected peptides.
Furthermore, the Z-group can actively participate in stabilizing specific secondary structures. The carbonyl oxygen of the benzyloxycarbonyl group can act as a hydrogen bond acceptor. This interaction was observed in the solid-state structure of Z-(Aib-Pro)2-OMe, where an intramolecular 4→1 hydrogen bond forms between the Z-group's carbonyl and the NH of the Aib(3) residue, stabilizing the structure. scispace.com Similarly, in two different tetrapeptides, the N-terminal Z-group was found to participate in an i+3→i intramolecular hydrogen bond, stabilizing a right-handed 3(10)-helical conformation that corresponds to a type III β-turn. capes.gov.br
| Residue | Torsion Angle (φ) | Torsion Angle (ψ) | Conformation |
|---|---|---|---|
| βGly(1) | 146.5° | -155.9° | Extended |
| Gly(2) | -61.0° | 151.4° | Extended |
| Gly(3) | -137.2° | -170.4° | Helical |
The Z-group also plays a critical role in directing peptide aggregation, a process where individual peptide molecules associate to form larger, often insoluble, structures. sigmaaldrich.com This aggregation is frequently driven by the formation of intermolecular β-sheets. royalsocietypublishing.orgchemrxiv.org The aromatic ring of the Z-group is a key driver of this phenomenon. In crystal structures, the aromatic rings of Z-groups show a tendency to stack on top of one another. nih.gov These π-stacking interactions, alongside hydrophobic effects, can promote the directional growth of peptide fibers. mdpi.com
The self-assembly process is often a balance between different non-covalent forces. In aqueous solutions, the aggregation of Z-protected molecules is driven by both favorable entropy, explained by the hydrophobic effect, and intermolecular hydrogen bonding. researchgate.net Interestingly, while NMR studies show that these molecules may adopt folded conformations with intramolecular hydrogen bonds in solution, IR studies indicate these specific H-bonds are not present in the aggregated state, suggesting a conformational rearrangement upon assembly. researchgate.net The introduction of the Z-group can be a deliberate strategy to induce aggregation and hydrogel formation, particularly when combined with other hydrophobic sequences. rsc.org The π-π interactions from the Z-group's aromatic moiety are known to enhance the high tendency of phenylalanine-based short peptides to aggregate. rsc.org
The length of the peptide chain can also modulate the influence of the Z-group. Studies on oligomeric-L-lysine protected with Z-groups, or poly-L-lysine(Z), showed that while short chains with 5-15 residues did not display an ordered secondary structure, longer chains with approximately 60 residues adopted an α-helical conformation, demonstrating that the Z-group can promote secondary structure formation in larger peptides. rsc.org
| Compound | Computed Fraction of cis Isomer |
|---|---|
| Z-Pro-NHCH3 | 0.42 |
| Boc-Pro-NHCH3 | 0.51 |
| Z-Ala-NHCH3 | 0.02 |
| Boc-Ala-NHCH3 | 0.02 |
Advanced Analytical Characterization of Z His Met Oh
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are fundamental in determining the purity of Z-His-Met-OH and for its isolation. wikipedia.org These techniques separate the target compound from impurities based on differential partitioning between a mobile phase and a stationary phase. biomedpharmajournal.org
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for analyzing the purity of peptide-based compounds like this compound. mtoz-biolabs.com Reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar and the mobile phase is a polar aqueous-organic mixture, is commonly employed. biomedpharmajournal.org The separation is driven by the hydrophobic interactions of the analyte with the stationary phase. wikipedia.org For this compound, the presence of the nonpolar benzyloxycarbonyl (Z) group and the side chains of histidine and methionine allows for effective retention and separation on a C18 column.
Purity is typically assessed using a UV detector, as the aromatic rings in the Z-group and the histidine imidazole (B134444) moiety provide strong chromophores. torontech.com The purity is calculated by the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all detected peaks in the chromatogram. torontech.com
Table 1: Illustrative RP-HPLC Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 10% to 70% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
Table 2: Example Purity Assessment of a this compound Sample by HPLC
| Peak | Retention Time (min) | Peak Area | Area % | Identity |
| 1 | 4.2 | 15,230 | 0.35 | Impurity |
| 2 | 8.9 | 4,310,500 | 99.50 | This compound |
| 3 | 11.5 | 6,500 | 0.15 | Impurity |
Capillary Electrophoresis (CE) separates molecules based on their charge-to-size ratio in an electric field. technologynetworks.com Capillary Zone Electrophoresis (CZE) is particularly useful for assessing the homogeneity of charged compounds like this compound, which possesses an ionizable carboxylic acid group and a basic imidazole group. sciex.comnih.gov This technique can effectively separate the main compound from charge variants, such as deamidated or oxidized forms, which might have different net charges or hydrodynamic radii. nih.gov The homogeneity of the sample is confirmed by the presence of a single, sharp peak. nih.gov
Table 3: Typical Capillary Zone Electrophoresis (CZE) Conditions
| Parameter | Condition |
| Capillary | Fused Silica, 50 µm i.d., 50 cm total length |
| Background Electrolyte (BGE) | 50 mM Phosphate Buffer, pH 6.0 |
| Voltage | 20 kV |
| Temperature | 25 °C |
| Detection | UV at 214 nm |
| Injection | Hydrodynamic (50 mbar for 5 s) |
Table 4: Hypothetical CZE Migration Data for this compound and Potential Variants
| Analyte | Migration Time (min) | Identity |
| 1 | 9.5 | Z-His-Met(O)-OH (Oxidized impurity) |
| 2 | 10.2 | This compound (Main compound) |
High-Performance Liquid Chromatography (HPLC) for Separation and Purity
Mass Spectrometry for Molecular Characterization
Mass spectrometry (MS) is an indispensable tool for molecular characterization, providing precise mass measurements and structural information. researchgate.net
Electrospray Ionization (ESI) is a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation. creative-proteomics.comresearchgate.net It is ideal for analyzing polar and thermally labile molecules like peptides. nih.gov When coupled with a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap, ESI-MS can determine the mass of the protonated molecule, [M+H]⁺, with high accuracy (typically <5 ppm). acs.orgnih.gov This allows for the unambiguous confirmation of the elemental composition of this compound. The theoretical monoisotopic mass of this compound (C₂₁H₂₇N₅O₅S) is 461.1733 Da. sisweb.com
Table 5: Exact Mass Determination of this compound
| Ion | Theoretical m/z ([M+H]⁺) | Measured m/z | Mass Error (ppm) | Elemental Composition |
| C₂₁H₂₈N₅O₅S⁺ | 462.1811 | 462.1809 | -0.43 | Confirmed |
Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation. nationalmaglab.org In an MS/MS experiment, the precursor ion (e.g., the [M+H]⁺ ion of this compound) is selected and subjected to collision-induced dissociation (CID). libretexts.org The resulting fragment ions are then analyzed to provide sequence and structural information. For peptides, the most common fragmentation occurs at the amide bonds, leading to the formation of b- and y-type ions. libretexts.orgnih.gov The fragmentation pattern of this compound would be expected to show a characteristic loss of the Z-group and cleavage between the histidine and methionine residues, confirming the peptide sequence and the identity of the amino acid components. researchgate.netchemrxiv.org
Table 6: Predicted Major MS/MS Fragments for this compound ([M+H]⁺ = 462.18)
| Fragment Ion | Proposed Structure | Theoretical m/z |
| b₁ | Z-His | 272.11 |
| y₁ | H-Met-OH | 150.05 |
| [M+H - C₇H₇]⁺ | Loss of Toluene from Z-group | 371.13 |
| [M+H - C₈H₈O₂]⁺ | Loss of Z-group | 312.13 |
Electrospray Ionization Mass Spectrometry (ESI-MS) for Exact Mass Determination
Complementary Spectroscopic Methods for Structural Confirmation
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups within a molecule based on their characteristic vibrational frequencies. wikipedia.orgmt.com The FTIR spectrum of this compound would display distinct absorption bands corresponding to the N-H and C=O stretching of the amide and urethane (B1682113) bonds, O-H stretching of the carboxylic acid, and C=C stretching of the aromatic and imidazole rings. researchgate.netmdpi.com
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic connectivity and chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in the molecule. mdpi.com The NMR spectrum of this compound would show characteristic signals for the protons and carbons of the benzyloxycarbonyl group, the imidazole ring of histidine, the thioether and methyl groups of methionine, and the peptide backbone, confirming the complete covalent structure. mdpi.com
Table 7: Representative FTIR and ¹H NMR Data for Structural Confirmation of this compound
| Technique | Observation | Interpretation |
| FTIR | Broad band at 3400-2500 cm⁻¹ ~1715 cm⁻¹ (C=O) ~1670 cm⁻¹ (Amide I) ~1530 cm⁻¹ (Amide II) | O-H stretch (Carboxylic Acid) Carbonyl stretch (Urethane, Acid) Amide C=O stretch Amide N-H bend |
| ¹H NMR | ~7.3 ppm (multiplet, 5H) ~5.1 ppm (singlet, 2H) ~2.0 ppm (singlet, 3H) | Aromatic protons (Z-group) Benzyl (B1604629) CH₂ protons (Z-group) S-CH₃ protons (Methionine) |
Fourier Transform Infrared (FTIR) Spectroscopy for Secondary Structure Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique for investigating the secondary structure of peptides and proteins. thermofisher.com The method is sensitive to the molecule's backbone conformation and the hydrogen-bonding patterns that define structures like α-helices, β-sheets, and turns. nih.gov The analysis focuses primarily on the amide bands of the peptide backbone, which arise from specific vibrational modes. frontiersin.org
Of particular importance is the Amide I band, located in the 1600–1700 cm⁻¹ region of the infrared spectrum. frontiersin.org This band is mainly associated with the C=O stretching vibrations of the peptide linkage and is highly sensitive to the secondary structure. thermofisher.com The Amide II band (1600-1500 cm⁻¹), resulting from N-H bending and C-N stretching vibrations, also provides structural information but is generally considered a less precise predictor for quantitative analysis. thermofisher.com
For a protected dipeptide like this compound, FTIR analysis can reveal its conformational preferences. In addition to the peptide backbone amides, the N-terminal benzyloxycarbonyl (Z) protecting group introduces its own characteristic carbonyl stretching frequency. Studies on similar protected dipeptides have shown that the Amide I region can be analyzed to identify specific turn structures (β- or γ-turns) and hydrogen-bonding motifs. acs.org Mathematical procedures such as Fourier self-deconvolution and second-derivative analysis are often employed to resolve the overlapping peaks within the broad Amide I band, allowing for a quantitative estimation of the different secondary structural elements. researchgate.netresearchgate.net
The table below outlines the general frequency ranges for characteristic secondary structures within the Amide I band.
| Secondary Structure | Amide I Frequency Range (cm⁻¹) | Vibrational Mode Contribution |
| α-Helix | 1650–1658 | C=O Stretching |
| β-Sheet | 1620–1638 and 1680-1695 | C=O Stretching |
| Turns | 1660–1680 | C=O Stretching |
| Random Coil | 1640–1650 | C=O Stretching |
| Z-Group Carbonyl | ~1715 | Urethane C=O Stretching |
This table presents generalized frequency assignments for peptide secondary structures in water. thermofisher.comacs.orgresearchgate.net The exact peak positions can vary depending on the specific molecular environment and hydrogen bonding interactions.
UV-Vis Spectroscopy in Monitoring Peptide Synthesis and Characterization
UV-Vis spectroscopy is a versatile tool in peptide chemistry, used for both the real-time monitoring of synthesis and the final characterization of the purified molecule. nih.gov Its application in synthesis is particularly prominent in Solid-Phase Peptide Synthesis (SPPS), where chromophoric protecting groups are frequently used. chempep.com
The N-terminal protecting group, such as the Fluorenylmethyloxycarbonyl (Fmoc) group, is base-labile and possesses a strong UV absorbance. chempep.com During SPPS, the completion of the Fmoc deprotection step can be monitored by measuring the UV absorbance of the cleavage solution, which contains the released dibenzofulvene-piperidine adduct. rsc.orgacs.org This principle is applicable to other UV-active protecting groups, including the benzyloxycarbonyl (Z) group of this compound, due to its aromatic nature. This allows for the quantification of reaction progress and efficiency.
For characterization, the UV-Vis spectrum of this compound provides a composite picture of its constituent parts. The primary contributors to the UV absorbance are:
The Benzyloxycarbonyl (Z) Group: The aromatic ring of the Z-group is the strongest chromophore in the molecule and will dominate the spectrum, typically showing strong absorbance peaks around 257-267 nm.
The Histidine Side Chain: The imidazole ring of histidine is a weak chromophore that contributes to absorbance in the near-UV region. nih.gov
The Peptide Bond: The amide bonds of the peptide backbone absorb strongly in the far-UV region (below 230 nm). nih.gov
The Methionine Side Chain: The thioether side chain of methionine exhibits very weak absorption that falls off rapidly and is generally negligible above 250 nm. sielc.com
Investigating the UV-Vis spectrum helps confirm the presence of the aromatic protecting group and can be used to determine the peptide concentration in solution via the Beer-Lambert law, provided the molar extinction coefficient is known.
The table below summarizes the expected UV absorption characteristics for the components of this compound.
| Compound/Functional Group | Approximate λmax (nm) | Notes |
| Benzyloxycarbonyl (Z) Group | ~257-267 | Strong absorbance due to the benzene (B151609) ring. |
| Histidine | ~211 | Absorbance from the imidazole side chain. nih.gov |
| Methionine | < 250 | Negligible absorbance in the near-UV range. sielc.com |
| Peptide Bond | < 230 | Strong absorbance in the far-UV. |
Computational and Theoretical Investigations of N Benzyloxycarbonyl Histidine Methionine
Quantum Chemistry Calculations for Electronic and Molecular Descriptors
Quantum chemistry calculations are fundamental to understanding the electronic structure and physicochemical properties of a molecule from first principles. Methods like Density Functional Theory (DFT) are employed to model the behavior of electrons and predict a variety of molecular descriptors. nih.govmdpi.com For Z-His-Met-OH, these calculations reveal key characteristics that govern its reactivity, stability, and intermolecular interactions.
Detailed research findings from quantum chemical calculations provide a quantitative basis for understanding the molecule's behavior. The distribution of electron density, for instance, is visualized through molecular electrostatic potential (MEP) maps, which highlight regions prone to electrophilic or nucleophilic attack. mdpi.commdpi.com The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. mdpi.com
A variety of numerical parameters, known as molecular descriptors, can be calculated to summarize the molecule's properties. acs.orgresearchgate.net These descriptors are vital for developing Quantitative Structure-Activity Relationship (QSAR) models.
| Number of Hydrogen Bond Donors/Acceptors | Critical for predicting binding affinity and specificity with biological targets. | Structure analysis |
This table is interactive. Click on the headers to sort.
Calculations for related amino acid derivatives show that the conformational arrangement significantly impacts these electronic properties. beilstein-journals.org For this compound, the imidazole (B134444) ring of histidine, the thioether of methionine, the peptide backbone, and the benzyloxycarbonyl protecting group all contribute to a complex electronic landscape.
Molecular Dynamics Simulations for Conformational Flexibility and Dynamics
While quantum calculations provide a static picture, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms over time, revealing the conformational flexibility and dynamic behavior of molecules like this compound in a simulated physiological environment. nih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how their positions and velocities change. aip.orgresearchgate.net
The conformational landscape of this compound is influenced by several factors:
Backbone Flexibility : The Φ and Ψ angles can rotate, allowing the peptide backbone to adopt various folds.
Side-Chain Dynamics : The histidine imidazole ring (χ1, χ2) and the methionine side chain (χ1, χ2, χ3) have multiple rotational degrees of freedom. The orientation of these side chains is critical for molecular recognition. mdpi.com
Solvent Effects : MD simulations explicitly model the surrounding solvent (typically water), showing how solvent molecules interact with the peptide and stabilize certain conformations through hydrogen bonding and other non-covalent interactions. researchgate.net
Protecting Group Influence : The N-terminal benzyloxycarbonyl group introduces its own flexibility and steric constraints, influencing the accessible conformations of the adjacent histidine residue.
Table 2: Primary Rotatable Bonds in this compound Governing Conformational Dynamics
| Dihedral Angle | Bond | Description | Significance |
|---|---|---|---|
| Φ (Phi) | C'-N-Cα-C' | Rotation around the N-Cα bond of the peptide backbone. mdpi.com | Defines backbone conformation. |
| Ψ (Psi) | N-Cα-C'-N | Rotation around the Cα-C' bond of the peptide backbone. mdpi.com | Defines backbone conformation. |
| χ1 (His) | N-Cα-Cβ-Cγ | Rotation of the histidine side chain around the Cα-Cβ bond. | Orients the imidazole ring. |
| χ2 (His) | Cα-Cβ-Cγ-Cδ2 | Rotation within the histidine side chain. | Fine-tunes imidazole ring position. |
| χ1 (Met) | N-Cα-Cβ-Cγ | Rotation of the methionine side chain around the Cα-Cβ bond. | Orients the thioether group. |
| χ2 (Met) | Cα-Cβ-Cγ-Sδ | Rotation within the methionine side chain. | Further orients the thioether group. |
| χ3 (Met) | Cβ-Cγ-Sδ-Cε | Rotation around the Sδ-Cε bond in methionine. | Positions the terminal methyl group. |
This table is interactive. Users can sort the columns to analyze the data.
By analyzing the simulation trajectories, researchers can calculate properties like the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify the most flexible regions of the molecule. nih.gov
Structure-Activity Relationship (SAR) Predictions and Ligand Design Using Computational Approaches
Structure-Activity Relationship (SAR) studies aim to connect a molecule's chemical structure to its biological activity. mdpi.comnih.govmdpi.com Computational methods are instrumental in establishing these relationships and in rational ligand design. wikipedia.orgnih.gov While this compound is often a synthetic intermediate, its core structure can be used as a scaffold for designing novel peptide-based drugs. Computational approaches can predict how modifications to this scaffold would affect its binding to a target protein. ontosight.ai
The process often involves several computational techniques:
Molecular Docking : This method predicts the preferred orientation of a ligand when bound to a target protein, estimating the binding affinity using a scoring function. mdpi.commdpi.com A library of virtual compounds based on the this compound scaffold could be docked into a protein's active site to identify promising candidates.
Pharmacophore Modeling : A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific target. mdpi.com By analyzing known active compounds, a pharmacophore model can be built and used to screen for new molecules or guide the modification of the this compound structure.
Quantitative Structure-Activity Relationship (QSAR) : QSAR models are mathematical equations that relate molecular descriptors (see section 6.1) to biological activity. researchgate.netresearchgate.net A QSAR model built on a series of this compound analogs could predict the activity of newly designed compounds before they are synthesized.
Table 3: Hypothetical SAR Predictions for Modifications to the this compound Scaffold
| Modification Site | Type of Modification | Predicted Effect on Hypothetical Activity | Rationale |
|---|---|---|---|
| Histidine Imidazole Ring | Methylation at Nτ or Nπ | May increase steric hindrance or alter hydrogen bonding capacity. mdpi.com | Alters specific interactions with target residues. |
| Methionine Side Chain | Oxidation of sulfur to sulfoxide (B87167)/sulfone | Increases polarity, may disrupt hydrophobic interactions. | Changes the electronic and steric profile of the side chain. |
| Benzyloxycarbonyl (Z) Group | Replacement with other protecting groups (e.g., Fmoc, Boc) | Modifies lipophilicity and steric bulk. | Can influence solubility and access to the binding site. |
| Peptide Backbone | Introduction of N-methylation | Restricts conformational flexibility and removes H-bond donor. | Can "lock" the peptide into a bioactive conformation and increase membrane permeability. |
| C-Terminus | Amidation (Z-His-Met-NH2) | Neutralizes negative charge, can form additional H-bonds. | Mimics the C-terminus of longer peptides and can improve stability. |
This table presents hypothetical scenarios for educational purposes. Actual effects would depend on the specific biological target.
These computational strategies allow for a cyclical process of design, prediction, and optimization, significantly reducing the number of compounds that need to be synthesized and tested experimentally. wikipedia.orgresearchgate.net
Applications of Artificial Intelligence and Machine Learning in Peptide Design and Analysis
For a scaffold like this compound, AI and ML can be applied in several ways:
De Novo Peptide Design : Generative models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can be trained on known peptide sequences to generate entirely new sequences with desired properties. polifaces.deoup.com A model could be conditioned to produce peptides containing the His-Met motif that are predicted to bind to a specific target.
Property Prediction : ML models, including deep neural networks, can be trained to predict various properties of peptides, such as binding affinity, solubility, stability, and toxicity, directly from their sequence or structure. researchgate.net This allows for rapid virtual screening of large libraries of peptides derived from this compound.
Lead Optimization : AI can suggest specific modifications to a lead peptide to improve its properties. By learning the complex SAR of a peptide series, an ML model can propose changes (e.g., substituting an amino acid) that are most likely to enhance activity or reduce off-target effects. polifaces.de
Table 4: AI and Machine Learning Approaches in Peptide Science
| AI/ML Technique | Application in Peptide Design & Analysis | Example |
|---|---|---|
| Supervised Learning (e.g., Random Forest, SVM) | Classification (e.g., active vs. inactive) and regression (e.g., predicting IC50). researchgate.net | Predicting whether a peptide containing His-Met will be an effective antimicrobial. |
| Deep Neural Networks (DNNs) | Learning complex, non-linear relationships between sequence/structure and activity. | Predicting binding affinity to a protein target with high accuracy. |
| Generative Adversarial Networks (GANs) | Generating novel peptide sequences with desired characteristics. oup.com | Creating a new library of potential peptide drugs based on the His-Met motif. |
| Variational Autoencoders (VAEs) | Generating new peptides and exploring the "chemical space" of possible sequences. polifaces.de | Mapping out related sequences to this compound that maintain key structural features. |
| Recurrent Neural Networks (RNNs) / Transformers | Processing sequential data like amino acid chains to predict properties or generate new sequences. | Analyzing syntax and grammar of peptide sequences to design functional molecules. |
This table outlines common AI/ML methods and their relevance to peptide research.
The integration of AI and ML into the computational pipeline provides a powerful engine for discovery, accelerating the design of next-generation peptide therapeutics. polifaces.de By leveraging these advanced computational tools, the potential of fundamental chemical building blocks like this compound can be more fully and efficiently explored.
Future Directions and Emerging Research Avenues for Z His Met Oh
Innovations in Environmentally Sustainable Synthetic Methodologies for Protected Dipeptides
The chemical synthesis of peptides, including protected dipeptides like Z-His-Met-OH, has traditionally relied on methods that generate significant chemical waste and utilize hazardous solvents. researchgate.net The drive towards "green chemistry" is pushing for the development of more sustainable and environmentally friendly synthetic protocols. rsc.orgoxfordglobal.com
Current research focuses on several key areas to make peptide synthesis more sustainable:
Green Solvents and Reagents: A primary goal is to replace hazardous organic solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM) with greener alternatives. advancedchemtech.comacs.org Water-based synthesis and the use of bio-based solvents are being explored to reduce environmental impact. advancedchemtech.comcreative-peptides.com Additionally, researchers are investigating TFA-free cleavage protocols to avoid the use of the hazardous trifluoroacetic acid. advancedchemtech.com
Process Optimization: Innovations in synthesis technology aim to improve efficiency and reduce waste. oxfordglobal.com
Flow Chemistry: Continuous flow synthesis offers precise control over reaction conditions, leading to higher yields, reduced reagent use, and less waste compared to traditional batch processes. oxfordglobal.combiomatik.comeuniwell.eu
Microwave-Assisted Peptide Synthesis (MAPS): The application of microwave irradiation can significantly shorten reaction times and allows for the use of environmentally benign solvents. biomatik.com
Minimal-Protection and Minimal-Rinsing SPPS: Strategies like minimal-protection solid-phase peptide synthesis (MP-SPPS), which uses unprotected side-chain amino acids, and minimal-rinsing SPPS (MR-SPPS) aim to streamline the process, reduce chemical waste, and increase productivity.
Alternative Synthesis Strategies:
Liquid-Phase Peptide Synthesis (LPPS): While traditionally having lower yields than SPPS, LPPS is being revisited. advancedchemtech.com Tag-assisted LPPS and the use of nanofiltration are being explored to improve its green credentials. acs.org The "Molecular Hiving™" technology combines the advantages of LPPS with efficient aqueous-based purification, minimizing solvent use. bachem.com
Enzymatic Peptide Ligation: The use of enzymes as catalysts offers high specificity and efficiency under mild reaction conditions, improving both selectivity and environmental footprint. acs.orgcreative-peptides.com
Native Chemical Ligation (NCL): This method allows for the synthesis of large peptides and is considered environmentally friendly due to higher yields and reduced solvent consumption. biomatik.combachem.com
Table 1: Comparison of Peptide Synthesis Methodologies
| Synthesis Method | Key Advantages | Sustainability Aspects |
|---|---|---|
| Solid-Phase Peptide Synthesis (SPPS) | High throughput, suitable for long sequences. rsc.org | Traditional methods generate significant waste; innovations focus on greener solvents and minimal-protection/rinsing protocols. researchgate.net |
| Liquid-Phase Peptide Synthesis (LPPS) | Allows for intermediate purification, potentially lower impurity levels. bachem.com | Requires less solvent than traditional SPPS, more cost-effective for large-scale production. bachem.com |
| Flow Chemistry | Precise reaction control, enhanced efficiency, reduced waste. oxfordglobal.com | Economical use of solvents and reagents, faster reaction times, lower energy consumption. biomatik.com |
| Microwave-Assisted Synthesis | Drastically reduced reaction times. biomatik.com | Enables the use of environmentally friendly solvents. biomatik.com |
| Enzymatic Ligation | High specificity and efficiency under mild conditions. creative-peptides.com | Reduces the need for harsh chemical reagents. acs.org |
| Native Chemical Ligation (NCL) | High yields for complex peptides, less solvent use. biomatik.com | Considered an environmentally friendly method for large-scale production. biomatik.com |
Integration with Advanced Biosensor Technologies for Real-time Monitoring
The unique properties of peptides are being leveraged in the development of advanced biosensors for a variety of applications, including medical diagnostics and environmental monitoring. mdpi.commdpi.com The integration of nanomaterials with biological recognition elements is a key area of advancement. nih.gov
Researchers are exploring the use of 2D materials like graphene and nanocellulose to enhance the sensitivity, stability, and flexibility of biosensors. mdpi.com Histidine-containing peptides are of particular interest due to the ability of the imidazole (B134444) side chain to coordinate with metal ions, a property that can be exploited for sensor design.
Further Elucidation of Mechanistic Roles in Cellular Processes Through Model Peptides
Model peptides like this compound are valuable tools for understanding fundamental cellular processes. The c-Met receptor pathway, for example, is a crucial signaling cascade involved in cell proliferation, motility, and migration. nih.gov Dysregulation of this pathway is implicated in the development and progression of various cancers. wjgnet.com
Studies using model systems can help elucidate the intricate mechanisms of such pathways. For example, research has shown that parathyroid hormone-related peptide (PTHrP) can activate the Met receptor pathway in colorectal cancer cells, promoting an aggressive phenotype. wjgnet.com Mitochondria, the "powerhouses of the cell," are central to cellular metabolism, and their functions are intricately linked to various signaling pathways. nih.govnih.gov Understanding how peptides and their interactions influence these pathways is a key area of ongoing research.
Future research will likely focus on using model peptides to probe the roles of specific amino acid residues and peptide sequences in complex cellular signaling networks, including those involving receptor tyrosine kinases like c-Met and fundamental processes like mitophagy. researchgate.netnih.gov This knowledge is critical for developing targeted therapeutic interventions.
Exploration of Self-Assembly and Nanomaterial Applications for Histidine-Containing Sequences
The self-assembly of peptides into well-defined nanostructures is a rapidly growing field with significant potential in biomedicine and materials science. mdpi.com Histidine-containing peptides are particularly interesting due to the versatile nature of the imidazole ring, which can participate in hydrogen bonding, π-π stacking, and metal coordination. researchgate.netresearchgate.net
These interactions can be controlled by environmental factors such as pH, allowing for the creation of responsive "smart" materials. researchgate.netdovepress.com For example, histidine-functionalized peptide amphiphiles have been shown to self-assemble into different nanostructures, such as nanosheets and nanotubes, depending on the solution pH. nih.gov This pH-responsiveness is attributed to the protonation state of the imidazole group. researchgate.net
The ability of histidine-rich peptides to coordinate with metal ions is also being exploited to create functional nanomaterials. mdpi.comdoi.org By incorporating metal ions like Cu2+, the self-assembly and catalytic functions of histidine-containing peptides can be modulated, leading to the formation of hybrid nanomaterials with switchable enzymatic activities. rsc.org Researchers have also demonstrated the construction of cofactor-free oxidase-mimetic nanomaterials from self-assembled histidine-rich peptides. cas.cn
Future research will continue to explore the rational design of histidine-containing peptide sequences to control their self-assembly into novel nanomaterials with tailored properties for applications in drug delivery, tissue engineering, and biocatalysis. doi.orgcas.cn
Table 2: Factors Influencing Self-Assembly of Histidine-Containing Peptides
| Influencing Factor | Mechanism | Resulting Nanostructures |
|---|---|---|
| pH | Protonation/deprotonation of the imidazole ring of histidine, affecting hydrogen bonding and electrostatic interactions. researchgate.net | Nanosheets, nanotubes, nanofibers, micelles, hydrogels. dovepress.comnih.gov |
| Metal Ions (e.g., Zn2+, Cu2+) | Coordination of metal ions with the imidazole ring of histidine. doi.orgrsc.org | Nanoparticles, hybrid nanomaterials with altered morphologies. doi.orgrsc.org |
| Molecular Chirality | Stereochemistry of the amino acid building blocks influences noncovalent interactions. nih.gov | Chiral nanostructures (e.g., twisted nanofibers). researchgate.net |
| Peptide Sequence | The specific sequence of amino acids dictates hydrophobic, hydrophilic, and aromatic interactions. mdpi.com | Nanofibers, nanorods, nanoparticles, nanotubes. researchgate.net |
Rational Design and Optimization of Related Peptide Structures via Advanced Computational Methods
Computational methods are revolutionizing the field of peptide design, enabling the in silico prediction, modeling, and optimization of peptide structures before their synthesis. mdpi.comresearchgate.net These approaches are crucial for accelerating the development of peptides with desired properties, such as high affinity and specificity for a particular target. units.itfrontiersin.org
A variety of computational tools and strategies are employed in rational peptide design: nih.govfrontiersin.org
Structure-Based Design: This approach utilizes the known 3D structure of a target protein to design peptides that fit into a specific binding site. frontiersin.orgacs.org
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of peptide-protein complexes, helping to understand binding mechanisms and predict binding affinities. units.itfrontiersin.org
Machine Learning and AI: Advances in machine learning and artificial intelligence are being used to develop predictive models that can guide the design of peptides with enhanced properties. mdpi.comfrontiersin.org
Optimization Algorithms: Computational platforms are being developed that use optimization algorithms to iteratively design peptide sequences that match desired structural and functional criteria. biorxiv.org
These computational methods allow researchers to explore vast sequence spaces and identify promising peptide candidates for a range of applications. pnas.org For example, computational design has been used to generate peptides that bind with high affinity and specificity to members of the Bcl-2 family of proteins, which are important targets in cancer therapy. pnas.org The future of peptide design will undoubtedly rely on the continued development and integration of these powerful computational tools to rationally design and optimize novel peptide structures with tailored functions. researchgate.netrsc.org
Q & A
Q. How should researchers validate computational predictions of this compound’s pharmacokinetic properties?
- Methodological Answer : Compare in silico ADMET predictions (e.g., SwissADME) with in vitro assays: Caco-2 permeability, microsomal stability, and plasma protein binding (equilibrium dialysis). Confirm in vivo using PK studies in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
